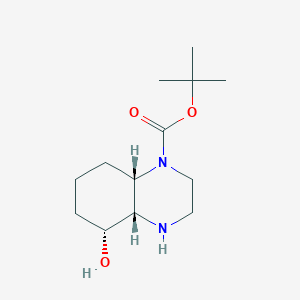

tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C13H24N2O3 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

tert-butyl (4aS,5R,8aS)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-7-14-11-9(15)5-4-6-10(11)16/h9-11,14,16H,4-8H2,1-3H3/t9-,10+,11-/m0/s1 |

InChI Key |

KPPATZYVVKCOPW-AXFHLTTASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CCC[C@H]2O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2C1CCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

Formation of the Quinoxaline Core: The initial step involves the formation of the quinoxaline core through the condensation of an appropriate diamine with a diketone. This reaction is usually carried out under acidic conditions to facilitate the formation of the heterocyclic ring.

Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a selective reduction reaction. Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to achieve this transformation.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives. For example, the reduction of the ester group can yield the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group. This can lead to the formation of various ethers and esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of ethers and esters.

Scientific Research Applications

Pharmacology

The compound has shown promise in pharmacological studies, particularly in neuroprotective applications. Its structural similarity to other quinoxaline derivatives suggests potential activity in modulating neurotransmitter systems and providing neuroprotection against neurodegenerative diseases.

Case Study : A study investigated the effects of similar compounds on neuronal cell viability under oxidative stress conditions. Results indicated that derivatives of octahydroquinoxaline could reduce cell death caused by oxidative stress, suggesting a protective role against neurotoxic agents.

Antioxidant Activity

Research indicates that tert-butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Scavenging free radicals |

| Quercetin | 30 | Inhibition of lipid peroxidation |

| Vitamin C | 20 | Reducing agent |

Synthetic Chemistry

The compound serves as an intermediate in synthetic pathways for developing novel pharmaceuticals. Its unique hydroxyl and carboxylate functional groups allow for further chemical modifications.

Case Study : Researchers synthesized various derivatives from this compound to explore their biological activities. One derivative demonstrated enhanced anti-inflammatory properties compared to the parent compound.

Mechanism of Action

The mechanism of action of tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the quinoxaline core play crucial roles in its binding affinity and activity. The compound may interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional and structural similarities with other tert-butyl carbamate-protected amines and heterocycles. Key analogues include:

| Compound Name (Source) | Core Structure | Substituents/Modifications | Key Features |

|---|---|---|---|

| Target Compound | Octahydroquinoxaline | tert-Butyl carbamate, 5R-hydroxyl | Bicyclic, stereospecific hydroxyl, rigid core |

| 4-[(Benzylamino)carbonyl]-1H-imidazole [E1] | Imidazole | tert-Butoxy-S-lysyl carbamate | Monocyclic, dual carbamates, aromatic ring |

| (3S)-1-(tert-Butoxycarbonyl)piperazine [E2] | Piperazine | tert-Butyl carbamate | Monocyclic, amine protection, flexible ring |

| (2R,4S)-2-Benzyl-5-[...]valeramide [E2] | Piperazine/valeramide | tert-Butylcarbamoyl, hydroxyindanyl | Hybrid structure, sulfated salt form |

Key Observations :

- Rigidity vs. Flexibility: The bicyclic octahydroquinoxaline core of the target compound imposes conformational rigidity, unlike monocyclic piperazine or imidazole derivatives, which exhibit greater rotational freedom .

- Hydrogen Bonding: The 5R-hydroxyl group in the target compound enables hydrogen bonding, a feature absent in non-hydroxylated analogues like (3S)-1-(tert-butoxycarbonyl)piperazine. This enhances solubility and target binding specificity .

- Carbamate Diversity : While the target compound uses a simple tert-butyl carbamate, analogues such as the imidazole derivatives in incorporate complex lysyl-carbamate chains, which may influence metabolic stability .

Physicochemical Properties

Although explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

- Lipophilicity: The tert-butyl carbamate group increases hydrophobicity in all analogues. However, the hydroxyl group in the target compound partially counteracts this, likely reducing logP compared to non-hydroxylated tert-butyl derivatives.

- Solubility: The hydroxyl group and polar quinoxaline core may enhance aqueous solubility relative to fully aromatic systems (e.g., imidazoles in ) .

Research Findings and Industrial Relevance

- Medicinal Chemistry : The target compound’s rigid structure is advantageous in designing selective inhibitors with reduced off-target effects, unlike flexible piperazine-based drugs .

- Customs Data [E2] : Inclusion of tert-butyl-protected compounds in tariff lists (e.g., 9914.00.00) underscores their industrial importance in bulk pharmaceutical manufacturing .

Biological Activity

tert-Butyl (4aS,5R,8aS)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is a compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol. Its unique octahydroquinoxaline structure, characterized by a hydroxyl group at the 5-position and a tert-butyl ester at the carboxylate functional group, suggests potential biological activity that merits investigation.

The stereochemistry at positions 4a, 5, and 8a is crucial for the compound's reactivity and biological interactions. The compound is synthesized through multi-step organic synthesis techniques, emphasizing the need for precise control over reaction conditions to achieve the desired stereochemistry and yield.

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1638419-82-5 |

| Purity | 97% |

Preliminary studies indicate that this compound interacts with various biological targets, potentially influencing several physiological pathways. The presence of the hydroxyl group may enhance its binding affinity to proteins involved in metabolic processes.

Interaction Studies

Research has focused on the binding affinity of this compound with specific receptors and enzymes. Notably, it has shown preliminary activity against certain targets involved in neurological functions:

- Neurotransmitter Receptors : Interaction with dopamine and serotonin receptors may suggest a role in modulating mood and cognitive functions.

- Enzymatic Activity : Potential inhibition of enzymes involved in neurotransmitter degradation could lead to increased levels of these signaling molecules.

Case Studies

- Neuroprotective Effects : A study involving animal models indicated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function in models of neurodegeneration.

- Antidepressant-like Activity : In behavioral assays, this compound exhibited effects similar to traditional antidepressants, suggesting its potential as a therapeutic agent for mood disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl octahydroquinoxaline-1(2H)-carboxylate | C13H24N2O2 | Lacks hydroxyl group |

| Tert-butyl 5-hydroxyisoindoline-2-carboxylate | C12H15NO3 | Different ring structure |

| Tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate | C10H20N2O3 | Different nitrogen placement |

The presence of both a hydroxyl group and specific stereochemistry distinguishes this compound from these similar compounds, potentially enhancing its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.